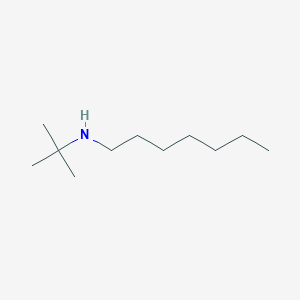
N-tert-Butylheptan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-tert-Butylheptan-1-amine is an organic compound belonging to the class of amines It features a heptane backbone with a tert-butyl group attached to the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N-tert-Butylheptan-1-amine can be synthesized through several methods. One common approach involves the alkylation of tert-butylamine with heptan-1-ol in the presence of a strong base such as sodium hydride. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as zinc chloride can enhance the reaction rate and selectivity, making the process more cost-effective and scalable .
Analyse Chemischer Reaktionen
Types of Reactions: N-tert-Butylheptan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or nitriles using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Amides or nitriles.
Reduction: Alcohols or hydrocarbons.
Substitution: Various substituted amines.
Wissenschaftliche Forschungsanwendungen
N-tert-Butylheptan-1-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: This compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is involved in the development of drugs targeting specific enzymes or receptors.
Industry: this compound is utilized in the production of polymers, catalysts, and other industrial chemicals.
Wirkmechanismus
The mechanism by which N-tert-Butylheptan-1-amine exerts its effects involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various biochemical pathways. It may also interact with enzymes, altering their activity and influencing metabolic processes .
Vergleich Mit ähnlichen Verbindungen
- N-tert-Butylhexan-1-amine
- N-tert-Butylpentan-1-amine
- N-tert-Butylbutan-1-amine
Comparison: N-tert-Butylheptan-1-amine is unique due to its longer heptane chain, which can influence its physical and chemical properties. Compared to its shorter-chain analogs, it may exhibit different solubility, boiling points, and reactivity. This uniqueness makes it suitable for specific applications where these properties are advantageous .
Eigenschaften
CAS-Nummer |
78579-52-9 |
|---|---|
Molekularformel |
C11H25N |
Molekulargewicht |
171.32 g/mol |
IUPAC-Name |
N-tert-butylheptan-1-amine |
InChI |
InChI=1S/C11H25N/c1-5-6-7-8-9-10-12-11(2,3)4/h12H,5-10H2,1-4H3 |
InChI-Schlüssel |
YSZRBYDNFZRYSJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCNC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


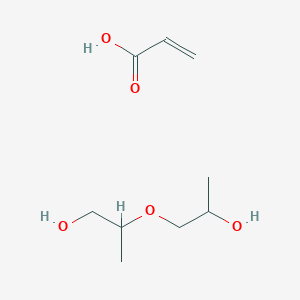
![Benzo[b]thiophene-2-carbonyl azide](/img/structure/B14429739.png)
![4-(4-Hexylbicyclo[2.2.2]octan-1-yl)benzoyl chloride](/img/structure/B14429741.png)
![2-[(Oxomethylidene)sulfamoyl]phenyl methanesulfonate](/img/structure/B14429748.png)
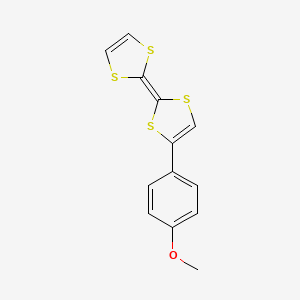
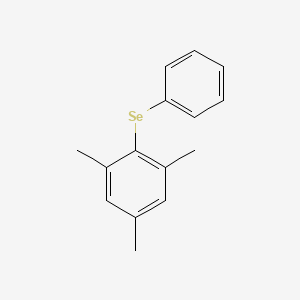
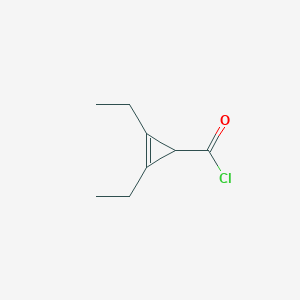
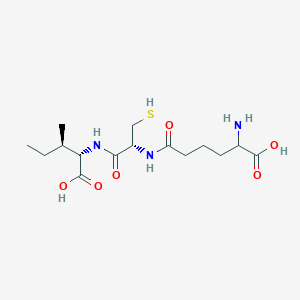
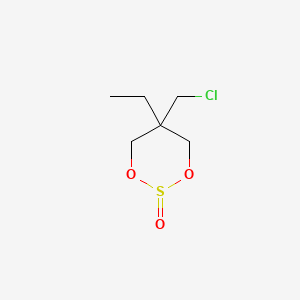
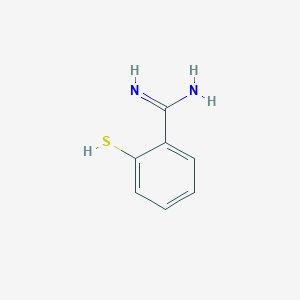
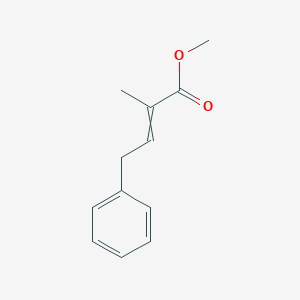
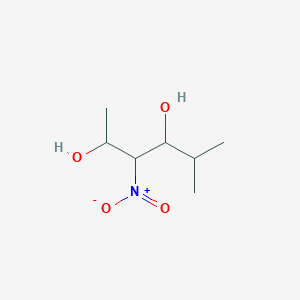
![Phosphonium, triphenyl[3-(trimethoxysilyl)propyl]-, iodide](/img/structure/B14429799.png)

